Diethyl 2-(bromomethyl)terephthalate

Description

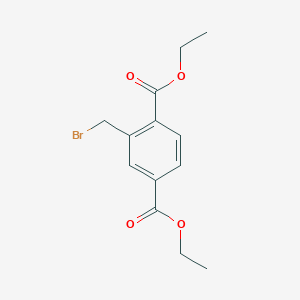

Diethyl 2-(bromomethyl)terephthalate (CAS: Not explicitly listed in evidence) is a brominated aromatic ester derivative of terephthalic acid. Its structure comprises a terephthalate backbone (1,4-benzenedicarboxylic acid) with a bromomethyl substituent at the 2-position and ethyl ester groups at the 1,4-carboxylic acid positions. This compound serves as a reactive intermediate in organic synthesis, particularly in polymerization or functionalization processes where the bromomethyl group enables nucleophilic substitution or crosslinking reactions.

Properties

Molecular Formula |

C13H15BrO4 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

diethyl 2-(bromomethyl)benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-12(15)9-5-6-11(10(7-9)8-14)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

HHNMTSMWOBKWOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(bromomethyl)terephthalate can be synthesized through the bromination of diethyl terephthalate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(bromomethyl)terephthalate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to diethyl 2-(methyl)terephthalate using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of diethyl 2-(substituted methyl)terephthalate derivatives.

Reduction: Formation of diethyl 2-(methyl)terephthalate.

Oxidation: Formation of diethyl 2-(carboxymethyl)terephthalate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Diethyl 2-(bromomethyl)terephthalate serves as an important intermediate in the synthesis of various organic compounds. Its bromomethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that facilitate the formation of complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

| Compound Name | Structure Feature | Application Area |

|---|---|---|

| Diethyl 2-bromo-2-methylmalonate | Bromine on a different carbon | Organic synthesis |

| Diethyl 2-bromoterephthalate | Bromine on aromatic ring | Polymer production |

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized to modify biomolecules for studying various biological processes. Its ability to interact with enzymes and receptors makes it a useful tool in biochemical assays.

Potential Drug Delivery Systems

Research indicates that this compound may be explored for its potential in drug delivery systems. Its structural characteristics allow it to be integrated into active pharmaceutical ingredients (APIs), enhancing the efficacy of drug formulations.

Environmental Impact Studies

Phthalate Analog Studies

Studies on phthalates, such as di(2-ethylhexyl) phthalate (DEHP), provide insights into the environmental implications of similar compounds. For instance, DEHP has been shown to affect adipogenesis through pathways involving PPARγ activation. Given the structural similarities, this compound may exhibit comparable effects on metabolic pathways .

Industrial Applications

Specialty Polymers Production

The compound is also employed in the production of specialty polymers that possess unique properties tailored for specific industrial applications. The bromomethyl group allows for targeted modifications that can enhance material performance.

A recent study evaluated the biological activity of compounds structurally related to this compound, focusing on their effects on adipocyte differentiation. The findings indicated that exposure to these compounds could significantly alter lipid accumulation in adipocytes, suggesting potential metabolic implications similar to those observed with other phthalates .

Environmental Risk Assessment

Research conducted by the Aquatic Science Center assessed the occurrence and risks associated with various chemicals, including phthalates like this compound. The study highlighted the need for systematic evaluations of chemical classes to address environmental contamination effectively .

Mechanism of Action

The mechanism of action of diethyl 2-(bromomethyl)terephthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the bromomethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. This reactivity allows the compound to modify other molecules and participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Diethyl 2-(bromomethyl)terephthalate with its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound* | C₁₂H₁₃BrO₄ | ~301.14 | ~40–50 (estimated) | ~330–350 (estimated) | Ethyl esters, bromomethyl at 2-position |

| Dimethyl bromoterephthalate | C₁₀H₉BrO₄ | 273.08 | 52 | 323.7 | Methyl esters, bromo at 2-position |

| Dimethyl 2-bromoisophthalate | C₉H₇BrO₄ | 259.06 | Not reported | Not reported | Methyl esters, bromo at 2-position (isomer) |

| Diethyl terephthalate | C₁₂H₁₄O₄ | 222.24 | 44–46 | 312 | Ethyl esters, no bromine substituent |

| Bis(2-ethylhexyl)terephthalate (DEHTP) | C₂₄H₃₈O₄ | 390.56 | -50 (liquid) | >300 | Branched alkyl esters, no bromine |

*Estimated values based on structural analogs .

Key Observations:

- Steric and Solubility Effects: Ethyl esters (e.g., this compound) exhibit lower crystallinity and higher organic solvent solubility compared to methyl esters (e.g., Dimethyl bromoterephthalate), making them preferable in polymer synthesis for improved monomer incorporation .

- Reactivity: The bromomethyl group in this compound enhances reactivity for alkylation or crosslinking compared to non-brominated analogs like Diethyl terephthalate. This contrasts with dimethyl bromoterephthalate, where the bromine’s position and methyl esters may limit steric accessibility .

- Thermal Stability: Brominated derivatives generally show reduced thermal stability compared to non-halogenated analogs (e.g., DEHTP), as bromine can act as a leaving group under heat .

Biological Activity

Diethyl 2-(bromomethyl)terephthalate is a brominated derivative of terephthalic acid, known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to the terephthalate structure. This modification can influence its reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group enhances electrophilicity, allowing it to participate in nucleophilic substitution reactions, which may affect cellular processes.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies and Research Findings

Several case studies have investigated the biological effects and environmental implications of similar compounds:

- Case Study on Phthalates : A study on di(2-ethylhexyl) phthalate (DEHP), a related compound, demonstrated significant effects on adipogenesis through PPARγ activation, suggesting that structural analogs might share similar pathways . This raises questions about the metabolic pathways activated by this compound.

- Antioxidant Activity : Research has shown that certain phthalates exhibit antioxidant properties, which could be relevant for this compound as well. The ability to scavenge free radicals may contribute to its biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Diethyl 2-(bromomethyl)terephthalate, and how can reaction efficiency be optimized?

- Methodology :

- Esterification : Start with terephthalic acid derivatives (e.g., dimethyl terephthalate, ) and perform transesterification with ethanol using acid or base catalysts (e.g., H₂SO₄ or NaOEt).

- Bromination : Introduce the bromomethyl group via radical bromination or substitution using reagents like N-bromosuccinimide (NBS) under UV light or thermal conditions. For example, bromomethylation agents such as (bromomethyl)triphenylphosphonium bromide () can facilitate this step.

- Optimization : Monitor reaction progress using TLC or GC-MS. Adjust stoichiometry (e.g., excess ethanol for esterification) and catalyst loading to improve yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to identify ester groups (δ ~4.2–4.4 ppm for ethoxy protons) and bromomethyl signals (δ ~3.5–4.0 ppm). Confirm spatial arrangements via 2D NMR (COSY, HSQC).

- FT-IR : Detect ester carbonyl stretches (~1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (253.09 g/mol, ) and fragmentation patterns.

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, Br, and O content .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fumed hood due to volatility and brominated compound toxicity.

- Storage : Store in airtight, light-resistant containers at ≤4°C to prevent degradation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Reference safety guidelines for brominated esters ( ) .

Advanced Research Questions

Q. How can conflicting data on the bromomethyl group’s reactivity in nucleophilic substitutions be resolved?

- Methodology :

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) using model nucleophiles (e.g., amines, thiols).

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to analyze transition states and steric/electronic effects.

- Isotopic Labeling : Track substitution pathways using ²H or ¹³C-labeled substrates.

- Case Study : In analogous compounds (e.g., 2-(bromomethyl)benzonitrile derivatives, ), steric hindrance from ester groups reduces SN2 reactivity, favoring elimination pathways .

Q. What challenges arise in crystallizing this compound, and how can purity be enhanced?

- Methodology :

- Solvent Screening : Test binary solvent systems (e.g., ethanol/water, acetone/hexane) to optimize solubility and crystal growth.

- Purification Techniques : Use falling-film crystallization ( ) for large-scale purification, leveraging differences in melting points (observed in related esters, e.g., dimethyl terephthalate, mp ~140°C, ).

- HPLC Analysis : Monitor impurities (e.g., unreacted precursors) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What enzymatic or catalytic systems effectively degrade this compound, and what are the byproducts?

- Methodology :

- Enzymatic Hydrolysis : Test esterases (e.g., from Bacillus subtilis, ) or lipases (e.g., CAL-B) in buffer solutions. Monitor hydrolysis via release of terephthalic acid (HPLC) or pH changes.

- Photocatalysis : Use TiO₂ or ZnO nanoparticles under UV light to degrade the ester and bromomethyl groups, analyzing intermediates via GC-MS.

- Byproduct Identification : Major products include terephthalic acid, ethanol, and bromide ions (IC analysis). Confirm using NMR and FT-IR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points (e.g., 235.4°C vs. literature values)?

- Methodology :

- Pressure Calibration : Verify if values are reported at standard (760 mmHg) or reduced pressure (e.g., 9 mmHg in for similar brominated compounds).

- DSC/TGA : Perform differential scanning calorimetry to measure decomposition temperatures and distinguish boiling from degradation.

- Comparative Studies : Replicate synthesis and purification steps from independent sources (e.g., vs. commercial databases) to identify procedural variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.